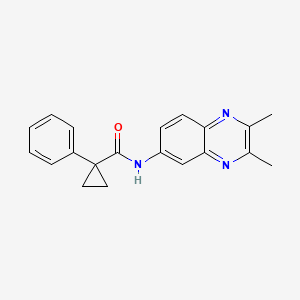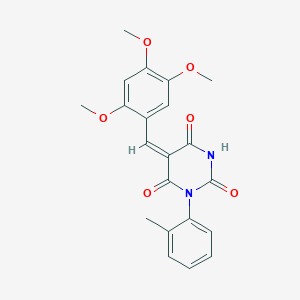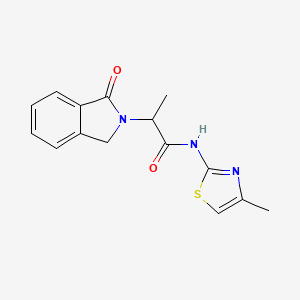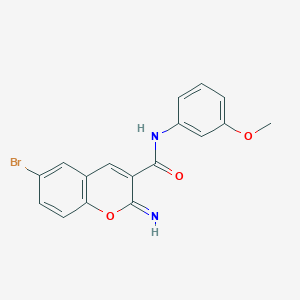![molecular formula C16H23NO3 B4717076 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4717076.png)
4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
Übersicht
Beschreibung
4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is a compound that has been studied for its potential applications in scientific research. This compound, also known as PFB-THEB, has been synthesized using various methods and has shown promise in its mechanism of action and biochemical and physiological effects. In
Wirkmechanismus
4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide acts as a selective agonist for G protein-coupled receptors. Specifically, this compound has been shown to bind to the GPR40 receptor, which is involved in glucose homeostasis and insulin secretion. 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has also been shown to activate the GPR120 receptor, which is involved in regulating inflammation and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide can stimulate insulin secretion and improve glucose tolerance in animal models. Additionally, this compound has been shown to have anti-inflammatory effects and can improve lipid metabolism. 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide in lab experiments is its selectivity for G protein-coupled receptors, which allows for more specific targeting of these receptors. Additionally, 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to have low toxicity in animal models. However, one limitation of using 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. One area of interest is the potential therapeutic applications of this compound for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide and its effects on G protein-coupled receptors. Finally, research is needed to develop more efficient synthesis methods for 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide and to improve its solubility in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been studied for its potential applications in scientific research, including its use as a ligand for G protein-coupled receptors. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, 4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been used in studies investigating the role of G protein-coupled receptors in various physiological processes.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-10-19-14-8-6-13(7-9-14)16(18)17-12(2)15-5-4-11-20-15/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYJZKPELONFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(C)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4717010.png)
![2-methoxy-4-{[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4717015.png)
![2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4717019.png)

![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4717039.png)


![1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B4717063.png)

![ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4717087.png)
![2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4717092.png)